H-3-D-Pal-OH.HCl
Description
Significance of Unnatural Amino Acids in Peptide Science and Chemical Biology
The incorporation of unnatural amino acids into peptides and proteins is a powerful strategy in peptide science and chemical biology. nih.govresearchgate.net This technique allows for the creation of proteins with enhanced or novel functionalities, such as increased stability and activity. nih.govresearchgate.net Introducing NPAAs into a peptide sequence can fundamentally alter its drug-like properties. nih.gov While peptides composed solely of natural amino acids often exhibit poor stability in biological systems, the inclusion of NPAAs can significantly improve their stability, potency, bioavailability, and permeability. nih.govnih.gov
The applications for these modified proteins and peptides are extensive, ranging from the development of peptidomimetic therapeutics to their use as probes for studying protein conformation and interactions. researchgate.netfrontiersin.org By expanding the chemical diversity beyond the 20 canonical amino acids, researchers can design biocatalysts with tailored physicochemical properties and biological functions. researchgate.net This expansion of the genetic code has opened new avenues for generating proteins with diverse structures and functions, impacting fields from drug discovery to materials science. frontiersin.org
Overview of Pyridylalanines as Synthetic Building Blocks
Pyridylalanines are a specific class of unnatural amino acids characterized by the presence of a pyridine (B92270) ring in their side chain. researchgate.net They serve as valuable synthetic building blocks, particularly in medicinal chemistry and peptide synthesis. chemimpex.comchem-space.com The nitrogen atom in the pyridine ring makes these compounds structurally similar to the natural amino acid histidine, and their aromatic nature also draws comparisons to phenylalanine and tyrosine. researchgate.net This unique structure allows them to interact with biological targets in specific ways, influencing the bioactivity of the resulting molecules. chemimpex.com
The position of the nitrogen atom within the pyridine ring (2-, 3-, or 4-position) significantly affects the electronic properties and steric profile of the amino acid, which in turn alters its reactivity and how it interacts with enzyme-binding pockets or receptors. For instance, 3-(3-Pyridyl)-D-alanine has been utilized in the synthesis of novel therapeutic agents, with its pyridine moiety being crucial for modulating receptor activities and interacting with neurotransmitter systems. chemimpex.com These characteristics make pyridylalanines versatile tools for constructing combinatorial libraries and developing new drug candidates. nih.govchemimpex.com
Historical Context of 3-(3-Pyridyl)-D-Alanine Hydrochloride in Academic Discovery and Early Applications
The synthesis of 3-(3-Pyridyl)-alanine has been a subject of academic research for several decades. Early reliable procedures for preparing the racemic mixture, β-(3-pyridyl)-DL-alanine, were developed starting from 3-pyridinecarboxyaldehyde. researchgate.netnih.gov The process often involved the formation of an azlactone, which was then hydrolyzed and hydrogenated. researchgate.netnih.gov
A significant advancement was the development of methods for resolving the racemic mixture to isolate the individual D- and L-enantiomers. Enzymatic resolution, using enzymes like subtilisin, proved effective for this purpose. researchgate.netnih.gov The optical purity of the resulting 3-(3-Pyridyl)-D-alanine was a critical factor, as this specific isomer was identified as a valuable component in the synthesis of potent antagonists for the luteinizing hormone-releasing hormone (LHRH). researchgate.netnih.gov Research demonstrated that incorporating D-3-Pal into LHRH analogues resulted in some of the most effective ovulation inhibitors reported at the time. researchgate.net These early applications highlighted the compound's potential in medicinal chemistry and spurred further investigation into its properties and uses.
Chemical Data for H-3-D-Pal-OH.HCl
The following tables provide key chemical identifiers and properties for 3-(3-Pyridyl)-D-Alanine and its hydrochloride salt.
Table 1: Compound Identification Data sourced from multiple chemical databases and suppliers.
| Identifier | Value | Source |
| Chemical Name | (2R)-2-amino-3-(3-pyridyl)propanoic acid hydrochloride | baiwei.org |
| Synonyms | This compound, 3-(3-Pyridyl)-D-alanine hydrochloride, D-3-Pyridylalanine | chemicalbook.comnih.gov |
| CAS Number | 70702-47-5 (for free base), 350228-35-2 (for HCl salt) | baiwei.orgchemicalbook.comnih.gov |
| Molecular Formula | C₈H₁₀N₂O₂ (free base), C₈H₁₁ClN₂O₂ (HCl salt) | baiwei.orgchemicalbook.com |
| PubChem CID | 1268144 (for free base) | nih.gov |
Table 2: Physicochemical Properties Properties are predicted or experimentally determined and may vary between sources.
| Property | Value | Source |
| Molecular Weight | 166.18 g/mol (free base), 202.64 g/mol (HCl salt) | baiwei.orgchemicalbook.com |
| Appearance | Off-white Powder | chemicalbook.com |
| Melting Point | 167-168 °C | chemicalbook.com |
| Boiling Point | 344.4±32.0 °C (Predicted) | chemicalbook.com |
| Density | 1.271±0.06 g/cm³ (Predicted) | chemicalbook.com |
| pKa | 1.95±0.10 (Predicted) | chemicalbook.com |
| Storage Temperature | 2-8°C, Sealed in dry, Keep in dark place | chemicalbook.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H11ClN2O2 |
|---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
(2R)-2-amino-3-pyridin-3-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c9-7(8(11)12)4-6-2-1-3-10-5-6;/h1-3,5,7H,4,9H2,(H,11,12);1H/t7-;/m1./s1 |
InChI Key |
IQBSJGFLBITOPT-OGFXRTJISA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C[C@H](C(=O)O)N.Cl |
Canonical SMILES |
C1=CC(=CN=C1)CC(C(=O)O)N.Cl |
sequence |
X |
Origin of Product |
United States |
Nomenclature and Stereochemical Attributes of 3 3 Pyridyl D Alanine
Systematic and Common Nomenclature in Research Literature
The compound is identified by a variety of names and abbreviations in scientific literature, reflecting its chemical structure and its relationship to both alanine (B10760859) and pyridine (B92270). The systematic name, according to the International Union of Pure and Applied Chemistry (IUPAC), is (2R)-2-amino-3-pyridin-3-ylpropanoic acid . nih.govsigmaaldrich.comcymitquimica.com This name precisely describes the molecular structure: a propanoic acid with an amino group at the second carbon (the α-carbon) and a pyridin-3-yl group attached to the third carbon (the β-carbon). The "(2R)" designation specifies the absolute configuration at the chiral center, which is discussed in the following section.
In addition to its systematic name, numerous common names and abbreviations are frequently used for convenience. These synonyms are essential to recognize when reviewing research literature.
Table 1: Nomenclature for 3-(3-Pyridyl)-D-Alanine
| Type | Name/Abbreviation |
|---|---|
| IUPAC Name | (2R)-2-amino-3-pyridin-3-ylpropanoic acid nih.govsigmaaldrich.comcymitquimica.com |
| Common Names | 3-(3-Pyridyl)-D-alanine nih.gov, D-3-Pyridylalanine cymitquimica.com, 3-Aza-D-phenylalanine cymitquimica.com |
| Abbreviations | H-D-3-Pal-OH nih.gov, D-3-Pal nih.gov |
| CAS Registry No. | 70702-47-5 nih.gov |
This interactive table summarizes the various names and identifiers for the compound.
Chirality and Absolute Configuration (D-Stereoisomer)
Chirality is a key feature of most amino acids, and 3-(3-Pyridyl)-D-Alanine is no exception. thoughtco.com The α-carbon atom (C2) is bonded to four different groups: a hydrogen atom, an amino group (-NH2), a carboxylic acid group (-COOH), and a 3-pyridylmethyl group (-CH2-C5H4N). This makes the α-carbon a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, known as enantiomers. thoughtco.comjpt.com
These enantiomers are designated as either D or L. This convention relates the configuration of the amino acid to that of the chiral reference compound, glyceraldehyde. acs.org In a Fischer projection of a D-amino acid, the amino group is positioned on the right side of the chiral carbon when the carboxyl group is at the top. acs.orgwikipedia.org As its name indicates, 3-(3-Pyridyl)-D -Alanine belongs to the D-series of amino acids. While L-amino acids are predominantly found in naturally occurring proteins, D-amino acids play significant roles in other biological contexts, such as bacterial cell walls, and are valuable tools in peptide design. thoughtco.comwikipedia.org
A more unambiguous method for describing the absolute configuration is the Cahn-Ingold-Prelog (CIP) system, which assigns a descriptor of R or S to a stereocenter. For 3-(3-Pyridyl)-D-Alanine, the absolute configuration at the α-carbon is (R) . nih.govchemimpex.com This is determined by assigning priorities to the four substituents attached to the chiral center based on atomic number and then observing the direction of decreasing priority. The "(2R)" in the IUPAC name explicitly denotes this configuration. nih.govsigmaaldrich.comcymitquimica.com
Conformational Analysis and Stereochemical Considerations
The three-dimensional shape, or conformation, of 3-(3-Pyridyl)-D-Alanine is critical to its function, particularly when it is incorporated into a peptide chain. The molecule's conformation is determined by the rotation around its single bonds. The key dihedral angles that define the backbone conformation of an amino acid residue in a peptide are phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N). The rotation around the Cα-Cβ bond, described by the chi1 (χ1) angle, determines the orientation of the 3-pyridyl side chain.
The presence of the pyridylalanine side chain introduces specific stereochemical considerations. The pyridine ring is a bulky, aromatic, and hydrophilic group. nih.gov Its size and electronic properties can influence the local conformation of a peptide backbone. nih.gov The position of the nitrogen atom in the pyridine ring is a crucial factor; in 3-pyridylalanine, the nitrogen at the meta position creates an electronic density dissymmetry. researchgate.net This influences the side chain's polarity and its potential to engage in specific interactions, such as hydrogen bonding or π-π stacking, which can stabilize certain peptide secondary structures like helices or turns. nih.gov
The incorporation of a D-amino acid into a peptide chain, which is typically composed of L-amino acids, has profound stereochemical consequences. It can induce turns or disrupt standard secondary structures like α-helices and β-sheets. nih.gov This property is often exploited in peptide design to create more stable or conformationally constrained peptides with specific biological activities. semanticscholar.org The unique conformational propensities of D-amino acids, combined with the specific properties of the 3-pyridyl side chain, make H-3-D-Pal-OH a versatile building block for modifying the structure and function of peptides. nih.govnih.gov
Advanced Synthetic Methodologies and Chemical Synthesis Strategies
Enantioselective Synthesis Approaches
Achieving high enantiomeric purity is paramount in the synthesis of chiral molecules for pharmaceutical applications. Several sophisticated methods have been developed to selectively produce the D-enantiomer of 3-Pyridylalanine.
Enzymatic Resolution Techniques for D-Enantiomer Isolation
Enzymatic resolution has emerged as a powerful and highly selective method for separating enantiomers. rsc.org This technique leverages the stereospecificity of enzymes to preferentially react with one enantiomer in a racemic mixture, allowing for the isolation of the desired enantiomer.
One prominent method involves the use of hydantoinase enzymes . researchgate.net The "hydantoinase process" is a multi-enzymatic system for producing D-amino acids. nih.gov It begins with the hydrolysis of a D,L-5-monosubstituted hydantoin (B18101) derivative, D,L-(3'-Pyridyl)methylhydantoin, by a D-specific hydantoinase. google.com This reaction, conducted at a pH between 6.0 and 11.0 and a temperature from 0°C to 80°C, selectively converts the D-hydantoin to N-carbamoyl-D-(3'-pyridyl)-alanine. google.com The remaining L-hydantoin can be racemized by a hydantoin racemase, allowing for a theoretical 100% conversion to the D-form. researchgate.net The resulting N-carbamoyl-D-amino acid is then converted to the final D-amino acid by a D-carbamoylase or through a chemical reaction with nitrite. google.comnih.gov
Lipases are another class of enzymes utilized for the kinetic resolution of amino acid esters. nih.gov These enzymes can selectively hydrolyze the L-amino acid ester from a racemic mixture, leaving the D-amino acid ester unreacted. nih.govresearchgate.net For instance, the DL-arylamino acid ethyl ester of β-(3-pyridyl)-DL-alanine can be enzymatically resolved to yield a mixture of the N-acetyl-L-amino acid and the unchanged D-amino acid derivative. researchgate.netnih.gov Subsequent acidic hydrolysis of the D-amino acid derivative affords the desired D-amino acid. nih.gov
α-Chymotrypsin (α-CT) has also been effectively used for the chemoenzymatic preparation of pyridylalanine derivatives. researchgate.net This enzyme can be used for the kinetic resolution of N-protected pyridylalanine methyl esters, leading to enantiomerically pure D- and L-forms with high enantiomeric excess (ee >98%). researchgate.net
Phenylalanine ammonia (B1221849) lyases (PALs) represent another effective biocatalyst for synthesizing L-pyridylalanine analogues, which can be a starting point for obtaining the D-enantiomer through subsequent steps. rsc.org PALs catalyze the hydroamination of cinnamic acid analogues to produce L-amino acids with excellent enantioselectivity (>99% ee). researchgate.net
Table 1: Comparison of Enzymatic Resolution Techniques
| Enzyme Type | Substrate | Key Advantage | Reported Enantiomeric Excess (ee) |
|---|---|---|---|
| Hydantoinase | D,L-5-(3'-Pyridyl)methylhydantoin | High conversion due to in situ racemization | High purity achievable google.com |
| Lipase | Racemic N-acetyl-3-pyridylalanine ethyl ester | High selectivity for L-enantiomer hydrolysis | Not specified, but effective for resolution researchgate.netnih.gov |
| α-Chymotrypsin | Racemic N-Fmoc-pyridylalanine methyl ester | High enantioselectivity | >98% researchgate.net |
| Phenylalanine Ammonia Lyase (PAL) | Pyridylacrylic acid | Excellent enantioselectivity for L-isomer synthesis | >99% for L-isomer researchgate.net |
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. numberanalytics.com This strategy is widely used for the asymmetric synthesis of amino acids.
A common approach involves the use of oxazolidinone auxiliaries. In a typical sequence, the chiral auxiliary is first attached to a prochiral substrate. The subsequent reaction, such as an alkylation, proceeds with high diastereoselectivity due to the steric influence of the auxiliary. Finally, the auxiliary is cleaved to yield the enantiomerically enriched product. numberanalytics.com While specific examples for H-3-D-Pal-OH.HCl are not detailed in the provided context, this methodology is a standard and powerful tool for preparing a wide range of chiral amino acids. guidechem.com
Another well-established method is Schöllkopf's asymmetric α-amino acid synthesis, which utilizes a bislactim ether chiral auxiliary, such as (2S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine. lmaleidykla.lt Alkylation of the lithiated form of this auxiliary with a suitable electrophile, like a bromomethylpyridine derivative, occurs with high diastereoselectivity. Subsequent hydrolysis of the resulting product yields the desired D-amino acid ester. lmaleidykla.lt
Asymmetric Catalysis in Pyridylalanine Synthesis
Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical.
For the synthesis of pyridylalanines, asymmetric hydrogenation of a prochiral precursor is a key strategy. nih.gov For example, (2-pyridyl)dehydroamino acid derivatives can be converted to their corresponding N-oxides. These intermediates then undergo asymmetric hydrogenation using a chiral rhodium catalyst, such as (R,R)-[Rh(Et-DUPHOS)(COD)]BF(4), followed by reduction of the N-oxide to yield the enantiomerically enriched pyridylalanine with up to 83% ee. nih.gov Cativiela and coworkers also utilized chiral phosphine-containing rhodium complexes for the Rh-catalyzed hydrogenation of prochiral acetamido-hetarylacrylic acids, which are derived from the azlactone condensation product, to produce 3-pyridylalanine with moderate enantioselectivity. rsc.org
Conventional Synthetic Pathways
Alongside enantioselective methods, several conventional synthetic routes provide access to racemic 3-pyridylalanine, which can then be resolved to obtain the pure D-enantiomer.
Condensation Reactions with Pyridine (B92270) Precursors
A prevalent strategy for constructing the pyridylalanine scaffold involves condensation reactions. One of the earliest and most common methods is the malonic ester synthesis. rsc.org This involves the alkylation of an amido-functionalized malonic ester, like diethyl acetamidomalonate, with a picolyl chloride (pyridylmethyl chloride). rsc.orgnih.gov The resulting condensation product is then subjected to hydrolysis and decarboxylation to yield the desired amino acid. nih.govsigmaaldrich.com
Another classical approach is the azlactone synthesis, based on the Erlenmeyer synthesis. rsc.org This method involves the condensation of an aromatic aldehyde, such as pyridine-3-carboxaldehyde, with N-acetyl- or N-benzoyl-glycine in the presence of acetic anhydride (B1165640) to form an azlactone intermediate. rsc.orgevitachem.com This intermediate is then hydrolyzed, and the resulting enamide is reduced via catalytic hydrogenation to give the racemic amino acid. rsc.org
A more recent development utilizes photoredox catalysis for the conjugate addition of halogenated pyridines to dehydroalanine (B155165) derivatives, providing a robust method for preparing β-heteroaryl α-amino acids. rsc.orgscispace.com This system can use 3-iodopyridine (B74083) to produce the corresponding pyridylalanine derivative in good yield. scispace.com
Table 2: Overview of Conventional Condensation Reactions
| Method | Pyridine Precursor | Key Reagent | Intermediate | Final Product (before resolution) |
|---|---|---|---|---|
| Malonic Ester Synthesis | 3-Picolyl chloride | Diethyl acetamidomalonate | Alkylated malonic ester | DL-3-Pyridylalanine rsc.orgnih.gov |
| Azlactone Synthesis | Pyridine-3-carboxaldehyde | N-acylglycine | Azlactone | DL-3-Pyridylalanine rsc.org |
| Photoredox Catalysis | 3-Iodopyridine | Dehydroalanine derivative | Radical addition product | Protected DL-3-Pyridylalanine rsc.orgscispace.com |
Strategies for Beta-Carbon Substitution
The introduction of the pyridine ring at the beta-carbon of the alanine (B10760859) backbone is the cornerstone of these synthetic strategies. The malonic ester and azlactone syntheses inherently achieve this by using 3-pyridylmethyl halides or 3-pyridinecarboxaldehyde, respectively, which directly install the pyridyl group at the target position. rsc.orgresearchgate.net
More advanced strategies, such as palladium-catalyzed C-H functionalization, have also been explored. These methods can directly arylate the β-C(sp³)–H bond of an alanine derivative with a suitable aryl halide, such as 3-pyridyl bromide, to form the desired β-arylated product. acs.org
Preparation of Hydrochloride Salts
The hydrochloride salt of 3-(3-Pyridyl)-D-alanine is frequently utilized in research and development due to its enhanced stability and solubility in aqueous solutions. evitachem.com The preparation of the hydrochloride salt is typically the final step in the synthesis of the free amino acid.
One common method involves treating the synthesized (R)-2-amino-3-(pyridin-3-yl)propanoic acid with hydrochloric acid. chembk.com For instance, after the primary synthesis of the amino acid, it can be dissolved in a suitable solvent and treated with a solution of hydrogen chloride. In some procedures, the free acid is converted to its dihydrochloride (B599025) salt by treatment with hydrochloric acid, which can improve its handling and storage properties. evitachem.com The formation of the dihydrochloride salt involves the protonation of both the primary amino group and the nitrogen atom of the pyridine ring. nih.gov This process can be achieved by dissolving the compound in an aqueous solution and adjusting the pH with hydrochloric acid. google.com
Alternatively, the hydrochloride salt can be formed during the deprotection of a precursor. For example, N-protected amino acid esters can be converted to their corresponding ester hydrochlorides through treatment with hydrogen chloride in a suitable solvent. rsc.org This method simultaneously removes the protecting group and forms the desired salt. The choice of solvent and the concentration of hydrochloric acid are critical parameters that are optimized to ensure high yield and purity of the final product.
| Method | Reagents | Key Considerations | Reference(s) |
| Direct Acidification | (R)-2-amino-3-(pyridin-3-yl)propanoic acid, Hydrochloric Acid | Simple and direct method for salt formation. | evitachem.comchembk.com |
| Deprotection and Salt Formation | N-protected amino acid ester, Hydrogen Chloride | Combines deprotection and salt formation in a single step. | rsc.org |
| pH Adjustment | (R)-2-amino-3-(pyridin-3-yl)propanoic acid, Aqueous HCl | Allows for controlled precipitation of the salt. | google.com |
Protecting Group Chemistry in 3-(3-Pyridyl)-D-Alanine Synthesis
The synthesis of peptides and other complex molecules containing 3-(3-Pyridyl)-D-alanine relies heavily on the use of protecting groups. These chemical moieties are temporarily attached to reactive functional groups to prevent them from participating in unwanted side reactions during the course of a synthesis. iris-biotech.de For an amino acid like 3-(3-Pyridyl)-D-alanine, the primary amino group and the carboxylic acid group are the main sites for protection.
The protection of the α-amino group is a fundamental step in peptide synthesis. The two most commonly used protecting groups for this purpose are the fluorenylmethoxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) groups. iris-biotech.de
The Fmoc group is a base-labile protecting group, meaning it is removed under basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.de Fmoc-3-(3'-pyridyl)-D-alanine is a versatile derivative used extensively in solid-phase peptide synthesis (SPPS). chemimpex.com The Fmoc group's stability under acidic conditions allows for the selective removal of other acid-labile protecting groups used for side-chain protection. iris-biotech.de
| Protecting Group | Full Name | Deprotection Conditions | Key Features | Reference(s) |
| Fmoc | Fluorenylmethoxycarbonyl | Base-labile (e.g., 20% piperidine in DMF) | Stable to acid, widely used in SPPS. | iris-biotech.dechemimpex.com |
| Boc | tert-Butyloxycarbonyl | Acid-labile (e.g., Trifluoroacetic acid) | Stable to base, used in both solution-phase and solid-phase synthesis. | iris-biotech.dechemimpex.com |
Protecting the carboxyl group of an amino acid prevents it from reacting during peptide bond formation when it is not the intended reaction site. A common strategy is to convert the carboxylic acid into an ester, such as a methyl ester. lookchem.com
The methyl ester of 3-(3-Pyridyl)-D-alanine, specifically (R)-2-amino-3-pyridin-3-yl-propionic acid methyl ester, serves as a key intermediate in various synthetic routes. lookchem.com This protection strategy is particularly useful as the methyl ester group can be selectively removed later in the synthesis, often through hydrolysis with a base like lithium hydroxide (B78521) or through enzymatic methods. researchgate.netmdpi.com The synthesis of the methyl ester can be achieved through reactions with methanol (B129727) in the presence of an acid catalyst. The resulting ester, often in its dihydrochloride salt form, is a stable and readily handled compound. lookchem.comsigmaaldrich.com
The synthesis of DL-arylamino acid ethyl esters of β-(3-pyridyl)-DL-alanine has been achieved through diethyl acetamidomalonate condensation with arylmethyl halides, followed by partial hydrolysis and decarboxylation. nih.gov This highlights the use of ester protection in the synthesis of the amino acid itself.
| Protecting Group | Formation | Deprotection | Significance | Reference(s) |
| Methyl Ester | Reaction with methanol and acid catalyst | Base-catalyzed hydrolysis (e.g., LiOH) or enzymatic cleavage. | Protects the carboxyl group during peptide coupling. | lookchem.comresearchgate.netmdpi.com |
| Ethyl Ester | Diethyl acetamidomalonate condensation | Hydrolysis | Used in the synthesis of the racemic amino acid. | nih.gov |
In the synthesis of complex peptides, it is often necessary to deprotect specific functional groups while others remain protected. This requires an orthogonal protection strategy, where different protecting groups are removed under distinct and non-interfering reaction conditions. iris-biotech.de
The most common orthogonal strategy in modern solid-phase peptide synthesis (SPPS) combines the base-labile Fmoc group for N-terminal protection with acid-labile groups for side-chain protection, such as the tert-butyl (tBu) group. iris-biotech.de This allows for the iterative deprotection of the N-terminus with a base, followed by coupling of the next amino acid, while the side-chain protecting groups remain intact. At the end of the synthesis, all the acid-labile groups are removed simultaneously with a strong acid like TFA. iris-biotech.de
While the Boc/Bzl (benzyl) protection scheme is also used, it is not truly orthogonal as both groups are removed by acids, albeit with different sensitivities. iris-biotech.de
For a molecule like H-3-D-Pal-OH, which does not have a reactive side chain on the pyridine ring under standard peptide synthesis conditions, the primary concern is the orthogonal protection of the N-α-amino and C-terminal carboxyl groups. iris-biotech.de A typical approach would involve using Fmoc for the amino group and a resin-based linker (in SPPS) or an acid-labile ester (in solution-phase synthesis) for the carboxyl group. This allows for the selective deprotection and elaboration of the peptide chain.
The development of various protecting groups that can be removed under specific conditions (e.g., photolysis, fluoride (B91410) treatment) has further expanded the toolbox for orthogonal synthesis, enabling the creation of highly complex and modified peptides. acs.org
| Strategy | N-α Protection | Side-Chain/C-Terminal Protection | Deprotection Orthogonality | Reference(s) |
| Fmoc/tBu | Fmoc (base-labile) | tBu and other acid-labile groups | N-Fmoc removed by base; side-chains by acid. | iris-biotech.de |
| Boc/Bzl | Boc (acid-labile) | Benzyl-based groups (acid-labile) | Not truly orthogonal; relies on differential acid lability. | iris-biotech.de |
Sophisticated Analytical Characterization Techniques in Research
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are indispensable for separating components of a mixture, making them ideal for assessing the purity and the enantiomeric excess of chiral compounds like H-3-D-Pal-OH.HCl.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds. To determine the enantiomeric excess of a chiral molecule like D-3-Pyridylalanine, a specialized form of HPLC utilizing a chiral stationary phase (CSP) is required. ic.ac.ukvt.edu Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation by conventional chromatography impossible. mtc-usa.com Chiral stationary phases create a chiral environment within the column, allowing for differential interaction with each enantiomer, which results in different retention times and, consequently, their separation. molnar-institute.com
The determination of enantiomeric excess (e.e.) is a critical application of chiral HPLC in asymmetric synthesis and for the production of chiral drugs. nih.gov The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, which have different stabilities. nih.gov Various types of CSPs are available, including those based on polysaccharides (like cellulose (B213188) and amylose (B160209) derivatives), proteins, and cyclodextrins. molnar-institute.commdpi.com For pyridylalanine derivatives, studies have shown successful enantiomeric separation using derivatized β-cyclodextrin bonded stationary phases and cellulose tris(3,5-dimethylphenylcarbamate) based columns. molnar-institute.comunimi.it The choice of mobile phase, often a mixture of an apolar solvent like hexane (B92381) and a polar modifier like an alcohol, is crucial for optimizing the separation. vt.edu
A study describes the use of reversed-phase HPLC to resolve amino acid enantiomers after derivatization with a chiral reagent, 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate (GITC). researchgate.net This method allows for the direct injection of the reaction mixture and spectrophotometric monitoring. researchgate.net The development of robust chiral HPLC methods is essential for controlling the atropisomeric ratios in active pharmaceutical ingredients where hindered rotation can lead to multiple configurational isomers. molnar-institute.com
| Parameter | Description | Typical Value/Condition |
| Stationary Phase | Chiral selector covalently bonded to a solid support (e.g., silica (B1680970) gel). | Derivatized β-cyclodextrin, Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | A solvent or mixture of solvents that carries the analyte through the column. | Hexane/Isopropanol, Methanol (B129727)/Water with additives |
| Detector | UV-Vis, Circular Dichroism (CD) | Wavelengths typically in the UV range (e.g., 250 nm, 256 nm) researchgate.netuma.es |
| Flow Rate | The speed at which the mobile phase moves through the column. | 0.6 mL/min uma.es |
| Temperature | Column temperature can affect separation efficiency. | Controlled, sometimes at low temperatures (e.g., 6°C) to prevent interconversion molnar-institute.com |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is another powerful separation technique, but it is primarily suited for compounds that are volatile and thermally stable. ic.ac.uk Amino acids like this compound are non-volatile due to their zwitterionic nature. Therefore, to analyze them by GC, they must first be converted into volatile derivatives. This process, known as derivatization, typically involves esterification of the carboxyl group and acylation of the amino group.
Once derivatized, the volatile amino acid derivatives can be separated on a GC column. For the determination of enantiomeric excess, a chiral stationary phase is employed within the GC column. ic.ac.uk The advantages of chiral GC include the requirement of a very small sample size and its suitability for a wide range of enantiomeric excess values. ic.ac.uk However, the need for derivatization can be a disadvantage, as the process can sometimes lead to racemization or enantiomer enhancement if not carefully controlled. ic.ac.uk Furthermore, GC does not provide information on the absolute configuration of the products without a previously characterized standard. ic.ac.uk
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic methods are used to probe the molecular structure of a compound by observing its interaction with electromagnetic radiation. These techniques are essential for confirming the identity and elucidating the detailed structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. humic-substances.org Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of the atoms in a molecule.
In a ¹H NMR spectrum, the chemical shift (δ) of a proton signal indicates its electronic environment. The integration of the signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For this compound, one would expect to see distinct signals for the protons on the pyridine (B92270) ring, the α-carbon, and the β-carbon. researchgate.net
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment. ekb.eg For this compound, signals would be expected for the carbons of the pyridine ring, the carboxyl group, and the aliphatic side chain. ekb.eg Two-dimensional NMR techniques, such as HSQC, can be used to correlate proton and carbon signals, further aiding in the complete structural assignment. hmdb.ca
| Nucleus | Expected Chemical Shift Range (ppm) - Approximate | Multiplicity (¹H NMR) |
| Pyridine Ring Protons | 7.0 - 9.0 | Doublet, Triplet, Singlet |
| α-Proton | 3.5 - 4.5 | Triplet or Doublet of Doublets |
| β-Protons | 3.0 - 3.5 | Doublet of Doublets |
| Pyridine Ring Carbons | 120 - 150 | N/A |
| Carboxyl Carbon | 170 - 180 | N/A |
| α-Carbon | 50 - 60 | N/A |
| β-Carbon | 35 - 45 | N/A |
Note: Actual chemical shifts can vary depending on the solvent and pH.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. uab.edu For this compound, techniques like Electrospray Ionization (ESI) are commonly used to generate a protonated molecular ion [M+H]⁺. nih.gov The accurate mass measurement of this ion allows for the confirmation of the elemental composition.
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the [M+H]⁺ ion) and its fragmentation through collision-induced dissociation (CID). uab.edu The resulting product ions are then analyzed to reveal information about the molecule's structure. wiley-vch.de For amino acids, characteristic fragmentation patterns include the loss of small neutral molecules like water (H₂O) and carbon monoxide (CO), as well as cleavages along the amino acid backbone. libretexts.org In the case of pyridylalanine, fragmentation of the pyridine ring can also occur. nih.gov
| Ion | m/z (calculated) | Description |
| **[M+H]⁺ (for C₈H₁₀N₂O₂) ** | 167.08 | Protonated molecule of the free base |
| [M+H-H₂O]⁺ | 149.07 | Loss of water from the carboxyl group |
| [M+H-HCOOH]⁺ | 121.07 | Loss of formic acid |
Note: The observed m/z values will depend on the specific ionization and fragmentation conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. d-nb.info The absorption of IR radiation or the inelastic scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.). The resulting spectrum serves as a molecular fingerprint, allowing for the identification of functional groups present in the molecule. d-nb.info
For this compound, the IR and Raman spectra would show characteristic bands for the O-H stretch of the carboxylic acid, the N-H stretch of the ammonium (B1175870) group, the C=O stretch of the carboxyl group, and the aromatic C=C and C=N stretching vibrations of the pyridine ring. acs.orgresearchgate.net The presence of the hydrochloride salt would influence the positions of the amine and carboxylate bands compared to the free zwitterionic form. unimi.it While IR spectroscopy is more common for routine analysis, Raman spectroscopy can be advantageous for aqueous solutions and for studying certain vibrational modes that are weak in the IR spectrum. researchgate.netaip.org
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) |
| N-H (Ammonium) | Stretching | 3000 - 3300 |
| C-H (Aromatic/Aliphatic) | Stretching | 2850 - 3100 |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1730 |
| C=C, C=N (Pyridine Ring) | Stretching | 1400 - 1600 |
| N-H (Ammonium) | Bending | 1500 - 1650 |
UV-Visible Spectroscopy for Pyridyl Moiety Characterization
UV-Visible spectroscopy is a powerful tool for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-visible region. The pyridyl moiety in this compound serves as such a chromophore. The absorption of UV light by the pyridine ring is due to π-π* electronic transitions within the aromatic system. The wavelength of maximum absorbance (λmax) and the intensity of the absorption are characteristic of the specific electronic environment of the chromophore.
In the study of pyridyl-containing compounds, UV-Visible spectroscopy is instrumental. For instance, the UV spectrum of a related compound, L-3-(6-carboxy-2-oxo-3-pyridyl)alanine, exhibited maxima at approximately 241 nm and 315 nm. clockss.org Similarly, research on other pyridine derivatives has shown characteristic absorption bands. For example, in the analysis of hybrid 4,6-dihydrazone pyrimidine (B1678525) derivatives, strong absorption peaks were observed near 205 nm. mdpi.com Furthermore, studies involving terbium(III) complexes with ligands containing a pyridyl ring showed two main broad absorption bands centered at λ = 245 nm and λ = 293 nm, which were assigned to π-π* transitions in the ligand structure. rsc.org
The position and intensity of these absorption bands can be influenced by various factors, including the solvent, pH, and the presence of substituents on the pyridine ring. These spectral data are crucial for confirming the presence of the pyridyl moiety and can provide information about its electronic state and interaction with its environment. The conjugation of the π-electron system significantly influences the energy of these transitions; as conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in absorption at longer wavelengths. libretexts.org
Table 1: Representative UV-Visible Absorption Maxima for Pyridyl-Containing Compounds
| Compound/System | λmax (nm) | Reference |
| L-3-(6-carboxy-2-oxo-3-pyridyl)alanine | ~241, 315 | clockss.org |
| Hybrid 4,6-dihydrazone pyrimidine derivatives | ~205 | mdpi.com |
| Terbium(III) complexes with pyridyl-containing ligands | 245, 293 | rsc.org |
| 1,3-Butadiene (for comparison of conjugated systems) | 217 | libretexts.org |
| 1,3,5-Hexatriene (for comparison of conjugated systems) | 258 | libretexts.org |
X-ray Crystallography for Solid-State Structure Determination
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide a three-dimensional map of the electron density within the crystal, from which the positions of the individual atoms can be deduced.
While a specific crystal structure for this compound was not found in the provided search results, the utility of this technique is well-documented for similar and related structures. For example, the crystal structure of D-ribono-1,4-lactone was determined to be in the orthorhombic crystal system with a P2₁2₁2₁ space group. mdpi.com In another study, the crystal structure of a 1,5-benzodiazepine derivative was confirmed by single-crystal X-ray diffraction. mdpi.com The determination of crystal structures is often a crucial step in understanding the properties and function of a molecule. mdpi.comacs.org The combination of X-ray diffraction data with computational methods, such as Crystal Structure Prediction (CSP), is becoming an increasingly powerful approach for solving and refining crystal structures of organic molecules. rsc.orgunito.it
Table 2: Illustrative Crystal Structure Data for Organic Molecules
| Compound | Crystal System | Space Group | Key Findings | Reference |
| D-ribono-1,4-lactone | Orthorhombic | P2₁2₁2₁ | Ring conformation between E₃ and ²T₃ | mdpi.com |
| Teriflunomide (TFM) | Triclinic | - | Undergoes a reversible thermal transition at -40 °C | acs.org |
| Ephedrine HCl (Eph) | - | - | Features three short H⋯Cl hydrogen bonds | rsc.org |
The structural information obtained from X-ray crystallography is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which play a critical role in the solid-state properties of the compound. mdpi.com
Computational and Theoretical Studies on 3 3 Pyridyl D Alanine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These in silico approaches provide insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-electron systems. scispace.compsi-k.net It is frequently employed to predict the reactivity and stability of molecules like 3-(3-Pyridyl)-D-Alanine. By calculating the distribution of electron density, DFT can elucidate key electronic properties.
Detailed research findings from DFT studies on related pyridine-containing compounds and amino acids allow for a confident prediction of the behavior of 3-(3-Pyridyl)-D-Alanine. physchemres.orgacs.org Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. irjweb.comresearchgate.netuq.edu.au
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. They visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 3-(3-Pyridyl)-D-Alanine, the nitrogen atom in the pyridine (B92270) ring is expected to be a region of negative potential, making it a site for electrophilic attack or hydrogen bonding, while the acidic proton of the carboxylic group and the protons on the amino group represent areas of positive potential. physchemres.org These calculations are crucial for predicting how the molecule will interact with biological receptors or other reactants. researchgate.net
Table 1: Predicted Electronic Properties of 3-(3-Pyridyl)-D-Alanine via DFT (Note: The following values are representative examples based on DFT calculations of similar molecules and are for illustrative purposes.)
| Property | Calculated Value | Significance |
|---|---|---|
| Energy of HOMO | -6.5 eV | Represents the electron-donating ability |
| Energy of LUMO | -1.2 eV | Represents the electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical stability and reactivity |
| Dipole Moment | 3.5 D | Measures the molecule's overall polarity |
Ab initio (Latin for "from the beginning") quantum chemistry methods are based on first principles without the inclusion of empirical parameters. These methods are vital for obtaining highly accurate molecular properties. A significant application for non-canonical amino acids like 3-(3-pyridyl)-alanine (PY3) is the development of parameters for molecular mechanics force fields, which are essential for larger-scale simulations. nih.gov
One major study focused on developing ab initio-derived, AMBER ff03 compatible charge parameters for a library of 147 non-canonical amino acids, explicitly including 3-(3-pyridyl)-alanine. nih.govacs.org The process involves using high-level quantum mechanical calculations to determine the electrostatic potential around the molecule, from which atomic partial charges are derived using the Restrained Electrostatic Potential (RESP) fitting approach. acs.orgnih.gov These charges are crucial for accurately modeling electrostatic interactions in more complex systems like peptides and proteins. acs.org The availability of these parameters in public databases facilitates the use of 3-(3-Pyridyl)-D-Alanine in predictive protein design and molecular simulations. nih.gov
Table 2: Example of Ab Initio Derived Partial Atomic Charges for 3-(3-Pyridyl)-D-Alanine (Note: These values are illustrative, based on the methodology described in the cited literature. nih.govacs.org The atom names correspond to standard peptide nomenclature.)
| Atom | Partial Charge (e) |
|---|---|
| N (Amine) | -0.35 |
| H (Amine Protons) | +0.28 |
| CA (Alpha-Carbon) | +0.05 |
| CB (Beta-Carbon) | -0.15 |
| CG (Pyridine C) | +0.10 |
| N (Pyridine) | -0.60 |
| C (Carbonyl) | +0.55 |
| O (Carbonyl) | -0.58 |
Molecular Dynamics Simulations for Conformational Flexibility
Studies on peptides containing 3-pyridylalanine (3Pal) have used MD simulations to explore conformational preferences and design potent analogs. nih.govrug.nl These simulations can map the conformational landscape of a peptide, identifying stable secondary structures (e.g., helices, turns, or extended strands) and the transitions between them. By analyzing the trajectories of thousands of atoms, researchers can understand how the bulky and polar pyridyl side chain restricts the peptide backbone's flexibility or forms specific intramolecular or intermolecular interactions, such as hydrogen bonds or π-π stacking, which are crucial for binding to biological targets. acs.org For example, MD simulations were used to study analogs of the complement inhibitor Compstatin, where the inclusion of non-canonical amino acids was modeled to understand their effect on binding affinity. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling in Research Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netacs.org For a set of related molecules, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding drug design and optimization. nih.gov
3-(3-Pyridyl)-D-Alanine is a known building block for potent therapeutic agents, including somatostatin (B550006) receptor antagonists and Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. researchgate.netnih.govchemicalbook.com In this context, a QSAR study would involve a series of analogs where the 3-(3-Pyridyl)-D-Alanine moiety is present or systematically modified. For each analog, a set of molecular descriptors (representing steric, electronic, and hydrophobic properties) is calculated. These descriptors are then correlated with experimentally measured biological activity (e.g., IC₅₀ values) using statistical methods like multiple linear regression (MLR) to generate a predictive model. lew.romdpi.com Such models can highlight which properties of the 3-(3-Pyridyl)-D-Alanine residue are critical for activity—for instance, whether its size, hydrophobicity, or hydrogen-bonding capacity is the dominant factor in receptor binding. researchgate.netnih.gov
Table 3: Illustrative Dataset for a QSAR Study of Somatostatin Antagonists
| Compound | Modification at Position X | Molecular Weight | LogP | pIC₅₀ (Experimental) |
|---|---|---|---|---|
| Analog 1 | 3-(3-Pyridyl)-D-Alanine | 550.6 | 2.1 | 8.5 |
| Analog 2 | D-Phenylalanine | 549.7 | 2.5 | 7.8 |
| Analog 3 | D-Alanine | 487.5 | 1.2 | 6.9 |
| Analog 4 | 3-(4-Pyridyl)-D-Alanine | 550.6 | 1.9 | 8.2 |
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational methods can accurately predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. chemrxiv.orgq-chem.com These predictions serve as a powerful tool for validating experimentally obtained spectra and confirming the identity and structure of a synthesized compound like 3-(3-Pyridyl)-D-Alanine. youtube.com
Using DFT, the vibrational frequencies of the molecule can be calculated, which correspond to the absorption peaks in an IR spectrum. acs.org This allows for the assignment of specific bands in the experimental spectrum to the vibrations of particular functional groups (e.g., C=O stretch of the carboxylic acid, N-H bend of the amine, or ring vibrations of the pyridine moiety). Similarly, nuclear shielding constants can be calculated for each atom, which are then converted into chemical shifts for predicting ¹H and ¹³C NMR spectra. github.io Comparing the predicted spectrum with the experimental one helps confirm that the desired molecule has been synthesized and can aid in assigning complex spectral patterns. q-chem.com
Table 4: Comparison of Experimental and Predicted Spectroscopic Data for 3-(3-Pyridyl)-D-Alanine (Note: Predicted values are illustrative, based on standard computational methods. Experimental values are typical for the respective functional groups.)
| Spectroscopy Type | Functional Group | Experimental Shift/Frequency | Predicted Shift/Frequency (DFT) |
|---|---|---|---|
| ¹³C NMR | Carbonyl (C=O) | ~175 ppm | ~174 ppm |
| ¹H NMR | Alpha-Proton (α-H) | ~4.0 ppm | ~4.1 ppm |
| IR | Carbonyl Stretch (C=O) | ~1730 cm⁻¹ | ~1735 cm⁻¹ |
| IR | Pyridine Ring Stretch | ~1580 cm⁻¹ | ~1585 cm⁻¹ |
Reaction Pathway Analysis and Transition State Modeling
Understanding the mechanism of chemical reactions used to synthesize 3-(3-Pyridyl)-D-Alanine is crucial for optimizing reaction conditions and improving yields. One prominent synthetic route is the palladium-catalyzed β-C(sp³)–H arylation of an alanine (B10760859) derivative with a 3-pyridyl halide. rsc.orgrhhz.net
Computational chemistry, particularly DFT, is used to model the entire reaction pathway. rsc.orgacs.org This involves identifying all reactants, intermediates, transition states, and products along the reaction coordinate. By calculating the energies of these species, a potential energy surface can be constructed. The highest point on this surface between two intermediates corresponds to the transition state, and its energy relative to the reactants determines the activation energy and, therefore, the rate of that step. acs.org Computational studies on related Pd-catalyzed C-H functionalization reactions have provided deep insights into the mechanism, including the role of ligands and the nature of the key catalytic intermediates. rsc.orgnih.gov For the synthesis of 3-(3-Pyridyl)-D-Alanine, such modeling can clarify the precise mechanism of C-H bond activation and C-C bond formation, helping to rationalize the observed regioselectivity and efficiency of the reaction. acs.org
Role As a Building Block in Complex Chemical Entity Synthesis for Research
Incorporation into Peptidomimetics and Constrained Peptides
The incorporation of D-3-Pyridylalanine is a key strategy for creating peptidomimetics and conformationally constrained peptides. researchgate.netnih.gov Its rigid aromatic side chain and the specific stereochemistry of the D-isomer help to induce specific secondary structures, such as β-turns, which are often critical for biological recognition and activity. kaust.edu.sa By replacing natural amino acids with D-3-Pal, researchers can limit the conformational flexibility of a peptide backbone, leading to derivatives with enhanced stability, receptor affinity, and selectivity. nih.govpnas.org
One notable application is in the synthesis of betidamino acids, which are N'-acylated aminoglycine derivatives that mimic natural amino acid side chains. nih.govpnas.org D-3-Pyridylalanine has been incorporated into these scaffolds to create potent gonadotropin-releasing hormone (GnRH) antagonists. nih.gov Computational studies of these structures show that betidamino acids have access to a more limited and distinct set of conformational states compared to natural amino acids, which contributes to their enhanced biological profiles. pnas.org
Another innovative approach involves using the pyridyl moiety for metal-induced cyclization. uwo.ca Linear peptides containing a terminal D-3-Pyridylalanine residue can be cyclized using rhenium (Re) or technetium-99m (99mTc) tricarbonyl cores. The pyridyl nitrogen acts as a monodentate ligand, coordinating with the metal center to form stable, constrained metal foldamers. This method provides an alternative to traditional covalent cyclization and introduces a metal complex that can stabilize turn structures within the peptide backbone. uwo.ca
The table below summarizes examples of constrained peptides and peptidomimetics synthesized using D-3-Pyridylalanine.
| Peptide/Peptidomimetic Class | Specific Example | Role of D-3-Pal | Intended Application/Study | Reference |
| GnRH Antagonist | Acyline | Induces conformational constraint | Hormone-related disorder therapy | nih.gov |
| Betidamino Acid | Betide derivatives of Acyline | Mimics natural amino acid side chain | Testing biocompatibility and potency | nih.govpnas.org |
| Metal Foldamer | pyta-Ala-Ala-Ala-3Pal | Metal coordination for cyclization | Creating structurally rigid frameworks | uwo.ca |
| IgG-Binding Peptide | Derivative of 15-IgBP | D-amino acid substitution | Structure-activity relationship study | jst.go.jp |
Design and Synthesis of Receptor Ligands and Probes
The unique properties of D-3-Pyridylalanine make it an invaluable component in the rational design of ligands that target specific receptor systems. Its pyridyl group can act as a hydrogen bond acceptor and engage in aromatic stacking interactions, mimicking or advantageously replacing natural residues like Phenylalanine or Histidine. researchgate.netnih.gov
D-3-Pyridylalanine is a key residue in the design of ligands for various neurotransmitter receptors, including gonadotropin-releasing hormone (GnRH) and neurokinin receptors. researchgate.netoup.com In the GnRH antagonist Cetrorelix, the bulky, hydrophobic D-3-Pyridylalanine residue at position 3 (Pal3) helps fill a receptor pocket, contributing to its high binding affinity. oup.com
In the field of neurokinin research, peptidomimetic design strategies have been employed to develop ligands with improved affinity and selectivity for NK1, NK2, and NK3 receptors. researchgate.net The replacement of canonical amino acids with unnatural ones like D-3-Pal is a common tactic to modulate the pharmacological profile of these ligands, which are investigated for their therapeutic potential in various central nervous system (CNS) and peripheral disorders. researchgate.net Similarly, derivatives of 3-pyridylalanine have been used to synthesize ligands targeting the serotonin (B10506) (5-HT) system, specifically as agonists for the 5-HT1A receptor. uchile.cl
The synthesis of peptide analogs containing D-3-Pyridylalanine is a powerful tool for studying structure-activity relationships (SAR) at various receptors, including the μ-opioid receptor (μOR). rsc.org The μOR is a primary target for analgesic drugs, and understanding how ligands bind is critical for developing safer and more effective pain therapies. nih.gov
Researchers have synthesized analogs of the endogenous opioid peptide Leu-enkephalin by replacing natural residues with D-3-Pal and other unnatural amino acids. rsc.orgchemrxiv.org For instance, C-terminal modifications of enkephalin analogs containing a stable Tyr-ψ[(Z)CF=CH]-Gly mimetic were created to explore how changes in charge and steric bulk affect receptor binding and signaling bias. rsc.orgchemrxiv.org These studies revealed that such substitutions could modulate binding affinity and functional selectivity between the μ- and δ-opioid receptors, providing tool compounds to investigate the pharmacology of biased agonism. chemrxiv.org
The table below presents binding affinity data for selected opioid receptor ligands incorporating modifications, illustrating the impact of structural changes on receptor interaction.
| Compound | Description | Receptor Target | Binding Affinity (Ki in nM) | Reference |
| [³H]DAMGO | Standard μ-agonist radioligand | μ-opioid receptor | 1.0 (approx.) | kaust.edu.sa |
| [³H]DPDPE | Standard δ-agonist radioligand | δ-opioid receptor | Varies by assay | rsc.org |
| Analog 1a | Tyr-ψ[(Z)CF=CH]-Gly-Leu-Enk (carboxylate) | μ-opioid receptor | 1.5 | chemrxiv.org |
| Analog 1a | Tyr-ψ[(Z)CF=CH]-Gly-Leu-Enk (carboxylate) | δ-opioid receptor | 0.9 | chemrxiv.org |
| Analog 1e | Analog 1a with C-terminal NMe₂ amide | μ-opioid receptor | 1.9 | chemrxiv.org |
| Analog 1e | Analog 1a with C-terminal NMe₂ amide | δ-opioid receptor | 6.5 | chemrxiv.org |
Photoaffinity labeling (PAL) is a powerful technique used to identify ligand binding sites within a receptor. nih.gov This method involves a ligand that has been modified to include a photoreactive group, such as a diazirine or an aryl azide. Upon photoactivation, this group forms a highly reactive species that creates a covalent bond with nearby amino acid residues in the binding pocket. acs.org
While direct synthesis of a photoaffinity probe from H-3-D-Pal-OH.HCl is not commonly documented, peptides containing D-3-Pyridylalanine can be co-synthesized with other noncanonical, photoreactive amino acids like p-azido-L-phenylalanine (pAziF) or p-benzoyl-L-phenylalanine (pBpa). acs.org For example, a peptide ligand designed to bind a specific receptor could be synthesized with D-3-Pal at one position to ensure high-affinity binding, and a photoreactive amino acid at another position to enable covalent cross-linking to the receptor upon UV irradiation. Subsequent analysis, often using mass spectrometry, can then identify the exact location of the cross-link, providing invaluable structural information about the ligand-receptor interaction. nih.gov This combined approach leverages the binding contributions of residues like D-3-Pal to facilitate the precise mapping of interaction sites. acs.org
Application in Supramolecular Chemistry Research
The pyridyl group of D-3-Pyridylalanine makes it a valuable component for research in supramolecular chemistry, which focuses on chemical systems composed of multiple molecules associated through non-covalent interactions. acs.org The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor or as a coordination site for metal ions, enabling the programmed self-assembly of complex architectures. uwo.carsc.org
A prominent example is the formation of metal-organic structures known as metal foldamers. uwo.ca As previously mentioned, linear peptides containing D-3-Pal can be cyclized around a [Re(CO)₃]⁺ or [⁹⁹mTc(CO)₃]⁺ core. uwo.ca In this context, the metal acts as a template, organizing the peptide chain into a defined three-dimensional shape. This strategy is used to create structurally constrained molecules with predictable conformations, which is a central goal in supramolecular chemistry. acs.orgacs.org The resulting rigid structures can be used to study the principles of molecular folding and recognition.
Derivatization for Enhanced Research Utility (e.g., Fluorescent Tags, Isotopic Labeling)
To enhance its utility as a research tool, D-3-Pyridylalanine, or the peptides into which it is incorporated, can be further derivatized. Common modifications include the attachment of fluorescent tags for imaging and the incorporation of stable isotopes for mechanistic or structural studies.
Fluorescent labeling is essential for visualizing biological processes. Peptides containing D-3-Pal can be labeled using several methods. A common approach is to react a fluorophore-maleimide conjugate with a cysteine residue engineered elsewhere in the peptide sequence. nih.gov Alternatively, a fluorescent noncanonical amino acid can be incorporated directly into the peptide chain during synthesis. These fluorescently labeled peptides can then be used as probes to monitor peptide-membrane interactions, study protein-protein interactions, or visualize target receptors in living cells.
Isotopic labeling involves replacing one or more atoms in a molecule with their heavy isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). D-3-Pyridylalanine can be synthesized with isotopic labels to aid in various types of analysis. For example, deuterium-labeled pyridylalanine has been used to study the kinetic isotope effects in enzyme-catalyzed reactions, providing insight into reaction mechanisms. nih.gov In structural biology, peptides uniformly or selectively labeled with ¹³C and ¹⁵N are indispensable for nuclear magnetic resonance (NMR) spectroscopy, which is used to determine the three-dimensional structure of peptides and their complexes with receptors. nih.gov
Biomolecular Interactions and Mechanistic Insights in in Vitro and Ex Vivo Research Systems
Enzyme-Ligand Interactions and Inhibition Mechanisms
The interaction of H-3-D-Pal-OH and its derivatives with enzymes is a key aspect of its biological profile. As a D-amino acid, its metabolic pathways and enzymatic processing differ from those of its L-enantiomer.
Detailed research findings indicate that derivatives of 3-pyridylalanine engage in specific enzyme-ligand interactions. For instance, the resolution of racemic mixtures to isolate the D-isomer has been achieved using enzymatic methods. The methyl ester of β-Benzamido-α-(3-pyridyl)-DL-α-alanine was effectively resolved by the enzyme subtilisin, which selectively processes one enantiomer, allowing for the separation of the D-isomer. researchgate.netnih.gov This process relies on the precise fit of the substrate within the enzyme's active site.
Furthermore, studies have shown that 3-pyridylalanine can act as an enzyme inhibitor. The administration of DL-3-pyridylalanine or its L-isomer was found to decrease the activity of tryptophan pyrrolase in the liver of rats. researchgate.net This inhibition led to an increase in free tryptophan concentration in the serum and a significant, long-lasting increase in brain serotonin (B10506) levels. researchgate.net
Organic inhibitors, particularly those containing heteroatoms like the nitrogen in the pyridine (B92270) ring of H-3-D-Pal-OH, often function by adsorbing onto surfaces, which can block active sites and hinder catalytic reactions. mdpi.commdpi.com The mechanism can involve the formation of donor-acceptor complexes between the inhibitor's electrons and vacant d-orbitals of metal cofactors in enzymes. researchgate.net The presence of polar functional groups, such as the amino and carboxyl groups in H-3-D-Pal-OH, further contributes to its inhibitory potential. mdpi.com
| Enzyme Interaction | Compound Derivative | Outcome | Reference |
| Enzymatic Resolution | β-Benzamido-α-(3-pyridyl)-DL-α-alanine methyl ester | Resolution of D- and L-isomers | researchgate.netnih.gov |
| Enzyme Inhibition | DL-3-pyridylalanine / L-3-pyridylalanine | Decreased tryptophan pyrrolase activity | researchgate.net |
Metal Coordination Chemistry and its Implications in Biological Systems
The pyridine moiety of H-3-D-Pal-OH makes it an effective ligand for metal coordination. The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can form coordinate bonds with various metal ions. This property has been exploited to create structurally constrained metallopeptides with potential applications in molecular imaging. uwo.ca
A study demonstrated the use of a peptide sequence, pyta-RGD-3-Pal-NH2, where a pyridyl-triazole (pyta) chelator was at the N-terminus and a 3-pyridylalanine (3-Pal) residue was at the C-terminus. uwo.ca This linear peptide was designed to cyclize upon coordination with a metal center. When reacted with [Re(OH2)3(CO)3]+, the peptide formed a cyclic metallopeptide. uwo.ca In this structure, the metal (Rhenium) is coordinated by both the pyta group and the pyridyl nitrogen of the 3-Pal residue, creating a structurally defined turn in the peptide. uwo.ca This metal-induced cyclization is a novel strategy for creating conformationally restricted peptides that can mimic secondary structures like β-turns. uwo.ca
The same linear peptide was also successfully radiolabeled with Technetium-99m, indicating its potential use as a SPECT (single-photon emission computed tomography) imaging agent. uwo.ca The coordination chemistry of the 3-Pal residue is thus central to both the structural integrity and the potential diagnostic function of the resulting metallopeptide. uwo.ca
Interactions with Cellular Components (e.g., Membranes, Proteins)
As an amino acid derivative, H-3-D-Pal-OH is designed to be incorporated into peptides, and its interactions are largely dictated by the properties of these larger molecules. chemimpex.comchemimpex.com The interactions of such peptides with cellular components like proteins and membranes are fundamental to their biological activity. nih.gov
Protein Interactions: When part of a peptide, the 3-pyridylalanine residue can engage in several types of non-covalent interactions with target proteins. These include:
Hydrogen Bonding: The pyridyl nitrogen can act as a hydrogen bond acceptor. acs.org
Hydrophobic and π-π Stacking Interactions: The aromatic pyridine ring can interact with hydrophobic pockets or with other aromatic residues (like Phenylalanine, Tyrosine, or Tryptophan) on a protein surface through π-π stacking. mdpi.complos.org
Electrostatic Interactions: Depending on the pH, the pyridine ring can be protonated, allowing for electrostatic interactions with negatively charged residues on a protein. nih.gov
Structural-Activity Relationships (SAR) Derived from Systematic Modifications
Systematic modification of peptide structures containing 3-pyridylalanine has yielded valuable insights into the structural requirements for biological activity. These structure-activity relationship (SAR) studies are crucial for optimizing ligand potency and selectivity.
The most detailed SAR information for D-3-Pal comes from research on LHRH antagonists. researchgate.net By substituting different amino acids at various positions in the peptide sequence, researchers have been able to determine the importance of the D-3-Pal residue.
Key SAR findings include:
Position 3 Substitution: In LHRH antagonist analogs, placing D-3-Pal at position 3 was found to be superior to substitutions with D-Tryptophan (D-Trp), D-2-pyridylalanine (D-2-Pal), or D-4-pyridylalanine (D-4-Pal). researchgate.net This highlights the critical role of both the D-configuration and the specific location of the nitrogen atom within the pyridine ring for optimal antagonist activity.
Position 6 Substitution: When D-3-Pal was placed at position 6, it was found to be less effective than D-Arginine (D-Arg). researchgate.net However, D-4-pyridylalanine (D-4-Pal) at position 6 was about twice as effective as D-Arg. researchgate.net
These findings underscore that the contribution of the pyridylalanine residue to receptor binding and antagonism is highly dependent on its position within the peptide and its isomeric form.
| Position in LHRH Analog | Substitution | Relative Activity | Reference |
| Position 3 | D-3-Pal | Superior | researchgate.net |
| D-Trp | Inferior to D-3-Pal | researchgate.net | |
| D-2-Pal | Inferior to D-3-Pal | researchgate.net | |
| D-4-Pal | Inferior to D-3-Pal | researchgate.net | |
| Position 6 | D-Arg | Superior to D-3-Pal | researchgate.net |
| D-3-Pal | Inferior to D-Arg | researchgate.net | |
| D-4-Pal | Superior to D-Arg | researchgate.net |
Challenges and Future Directions in 3 3 Pyridyl D Alanine Research
Development of Novel and Sustainable Synthetic Routes
Current research is focused on developing more efficient and sustainable synthetic strategies. Biocatalytic hydroamination, for instance, offers a greener alternative. Phenylalanine ammonia-lyases (PALs) have been engineered to catalyze the synthesis of various substituted phenylalanines and heteroarylalanines. researchgate.net One promising method involves a one-pot telescopic synthesis that combines a Knoevenagel-Doebner condensation with a biocatalytic hydroamination step using a PAL from Anabaena variabilis, achieving high conversions and excellent enantioselectivity. researchgate.net The development of such chemoenzymatic routes is crucial for producing enantiomerically pure pyridylalanine derivatives in a more cost-effective and environmentally friendly manner. researchgate.net These advancements are essential to support the growing demand for this and other non-natural amino acids in peptide drug development. grace.com
Exploration of New Derivatization Strategies for Advanced Research Probes
The functionalization of 3-(3-Pyridyl)-D-alanine is a key area of exploration for creating advanced research probes and therapeutic candidates. The pyridine (B92270) ring offers a site for various chemical modifications, such as N-alkylation, which can be used for chemoselective peptide conjugation. researchgate.netresearchgate.net This allows for the construction of diverse and stable N-alkylated conjugates, providing opportunities for dual labeling when combined with other reactive handles like cysteine. researchgate.net
Derivatization is also critical for analytical purposes. For example, reaction with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) allows for the determination of optical purity via HPLC. researchgate.netnih.gov Furthermore, protecting groups like Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) are essential for its use in solid-phase peptide synthesis (SPPS). The choice of protecting group offers orthogonal strategies for complex, multi-step syntheses. The development of novel derivatives, such as those incorporating pyrenyl groups for fluorescence, can also facilitate biophysical studies to probe peptide structure and function.
Integration into High-Throughput Screening Libraries for Chemical Biology Studies
The inclusion of 3-(3-Pyridyl)-D-alanine and its derivatives in high-throughput screening (HTS) libraries is a promising strategy for identifying novel bioactive compounds. nih.gov DNA-encoded libraries (DELs), in particular, have emerged as a powerful technology for hit identification. nih.gov These libraries, containing vast numbers of unique chemical entities, can be screened against biological targets to discover ligands with novel binding modes. The inclusion of building blocks like 3-(3-Pyridyl)-D-alanine, with its distinct chemical properties, can significantly expand the chemical space of these libraries.
For example, a screening of a peptide library containing L-pyridylalanine led to the identification of an inhibitor for a matrix metalloproteinase involved in lethal endotoxin (B1171834) shock. nih.gov The unique interactions afforded by the pyridyl group can lead to high-affinity and selective inhibitors that might not be discovered through screening of libraries composed solely of natural amino acids. nih.gov As DEL and other HTS platforms continue to evolve, the systematic integration of diverse and structurally unique amino acids like 3-(3-Pyridyl)-D-alanine will be crucial for the discovery of next-generation therapeutics.
Deeper Mechanistic Understanding of its Interactions at the Molecular Level
A thorough understanding of how 3-(3-Pyridyl)-D-alanine interacts with biological targets at the molecular level is fundamental to its rational application in drug design. The pyridine ring can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which can significantly influence binding affinity and specificity. nih.gov However, the precise nature of these interactions is not always straightforward to predict.
In some cases, the incorporation of pyridylalanine can lead to a decrease in binding affinity. This has been attributed to a potential desolvation penalty, where the more solvated pyridyl ring relative to a phenyl ring disfavors binding. nih.gov The position of the nitrogen atom within the pyridine ring (e.g., 2-, 3-, or 4-pyridyl) also has a profound impact on the electronic properties and steric hindrance of the resulting molecule, which in turn affects its biological activity and reactivity. nih.gov Detailed structural biology and computational studies are needed to elucidate these complex interactions. For instance, studies on Mps1 kinase inhibitors have utilized molecular docking and dynamics simulations to understand the binding modes of pyrido[3,4-d]pyrimidine (B3350098) derivatives, highlighting the importance of specific hydrogen bonds and hydrophobic interactions. mdpi.com
Computational Design of Enhanced Pyridylalanine Derivatives
Computational methods are becoming increasingly vital in the design of novel amino acid derivatives with enhanced properties. Density Functional Theory (DFT) can be employed to evaluate the electronic properties and reactivity of pyridyl-containing compounds, providing a predictive framework for designing molecules with optimized characteristics. cemrj.com Such computational approaches can elucidate adsorption mechanisms and predict the inhibition efficiency of derivatives, guiding the synthesis of more effective compounds. cemrj.com
Q & A
Q. What experimental controls are essential when studying this compound’s role in peptide-receptor binding?
- Answer :
- Negative Controls : Use scrambled peptide sequences or D/L-isomer mismatches.
- Positive Controls : Include known agonists/antagonists (e.g., angiotensin II for GPCR assays).
- Buffer Controls : Account for pH and ionic strength effects on binding kinetics.
Surface plasmon resonance (SPR) with reference subtraction minimizes nonspecific binding artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
